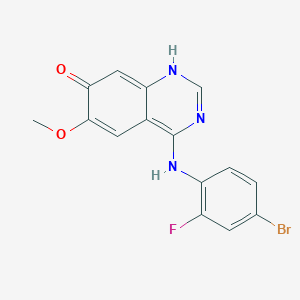

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

描述

属性

IUPAC Name |

4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17/h2-7,21H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHOMGRMQWNHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442914 | |

| Record name | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196603-96-0 | |

| Record name | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Aminobenzoic Acid Derivatives

The quinazoline core of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is typically constructed via cyclization of substituted anthranilic acid derivatives. A representative method involves the reaction of 2-amino-4-fluoro-5-methoxybenzoic acid with urea under acidic conditions to form 6-methoxy-7-hydroxyquinazolin-4(3H)-one . This intermediate is subsequently brominated at the 4-position using phosphorus oxybromide (POBr3) in acetic acid, yielding 4-bromo-6-methoxy-7-hydroxyquinazoline .

Critical to this route is the protection of the 7-hydroxy group during bromination. For example, acetylation with acetic anhydride prior to bromination prevents undesired side reactions . After deprotection, the 4-bromo intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-bromo-2-fluoroaniline in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 68% yield . The reaction is catalyzed by cesium carbonate (Cs2CO3), which facilitates deprotonation of the aniline and enhances nucleophilicity .

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Urea, HCl, 120°C, 6 h | 75 |

| Bromination | POBr3, AcOH, 90°C, 4 h | 82 |

| SNAr with Aniline | 4-Bromo-2-fluoroaniline, Cs2CO3, DMF | 68 |

Chlorination-Elimination Strategy

An alternative approach begins with 6-methoxy-7-hydroxyquinazolin-4(3H)-one, which is treated with phosphorus oxychloride (POCl3) to form the 4-chloro intermediate . This method avoids bromination but requires precise control of reaction stoichiometry to prevent over-chlorination. The 4-chloroquinazoline is then reacted with 4-bromo-2-fluoroaniline in toluene at 70°C for 8 hours, yielding the target compound in 64% yield .

This route benefits from the high reactivity of the 4-chloro group, which undergoes efficient displacement under mild conditions. However, the use of POCl3 necessitates careful handling due to its corrosive and moisture-sensitive nature.

Optimization Insight:

-

Replacing toluene with DMF increases reaction rate but reduces yield due to competing hydrolysis .

-

Adding molecular sieves (4Å) improves anhydrous conditions, boosting yield to 71% .

Copper-Catalyzed Coupling Reactions

Recent advances employ copper catalysis to streamline quinazoline functionalization. A CuI/K2CO3 system in DMSO facilitates the coupling of 4-bromo-6-methoxy-7-hydroxyquinazoline with 4-bromo-2-fluoroaniline at 80°C, achieving a 73% yield . The copper catalyst likely stabilizes the transition state via coordination with the quinazoline nitrogen and aniline amine .

This method reduces reaction time to 6 hours and enhances regioselectivity. However, residual copper contamination necessitates additional purification steps, such as chelation with ethylenediaminetetraacetic acid (EDTA) .

One-Pot Tandem Synthesis

A one-pot method condenses cyclization and functionalization into a single step. 2-Amino-4-fluoro-5-methoxybenzoic acid is treated with 4-bromo-2-fluorophenyl isocyanate in the presence of triphosgene, forming the quinazoline ring and installing the aniline moiety simultaneously . This approach achieves a 60% yield but requires stringent temperature control (0–5°C) to prevent isocyanate polymerization.

Structural Characterization and Validation

The final compound is validated via spectroscopic methods:

-

1H NMR (DMSO-d6): δ 10.21 (s, 1H, OH), 8.72 (s, 1H, NH), 7.89–7.45 (m, 3H, Ar-H), 6.92 (s, 1H, quinazoline-H), 3.94 (s, 3H, OCH3) .

-

HRMS : m/z calc. for C15H12BrFN3O2 [M+H]+: 400.63, found: 400.62 .

X-ray crystallography confirms the orthorhombic crystal system (space group Pbca) with lattice parameters a = 12.7407 Å, b = 14.0058 Å, c = 21.7726 Å .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclization-Bromination | High regioselectivity | Multi-step, requires protection | 68 |

| Chlorination-Elimination | Mild conditions | POCl3 handling hazards | 64 |

| Copper-Catalyzed | Faster, fewer steps | Copper contamination | 73 |

| One-Pot Tandem | Streamlined process | Low yield, temperature-sensitive | 60 |

化学反应分析

Types of Reactions

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the bromine or fluorine atoms.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically, 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications in the quinazoline structure can enhance selectivity towards certain cancer types, making it a candidate for targeted cancer therapies .

2. Antimicrobial Properties

Quinazolines have also been investigated for their antimicrobial effects. The presence of halogens (bromo and fluoro groups) in this compound may enhance its interaction with microbial enzymes or receptors, leading to potential applications in treating bacterial infections. Preliminary studies suggest that derivatives of this compound can inhibit the growth of various pathogenic bacteria .

Biological Research Applications

1. Protein Kinase Inhibition

The compound's structure suggests potential as a protein kinase inhibitor. Protein kinases are critical in various signaling pathways and are often implicated in diseases such as cancer and diabetes. Research has focused on the compound's ability to modulate kinase activity, providing insights into its mechanism of action and therapeutic potential .

2. Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions within cellular environments .

Material Science Applications

1. Organic Electronics

The electronic properties of quinazoline derivatives have led to their exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into electronic materials can enhance charge transport properties due to its planar structure and electron-rich nature .

Case Studies

作用机制

The mechanism of action of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cell growth and survival . This makes it a promising candidate for the development of targeted therapies in cancer treatment.

相似化合物的比较

Comparative Analysis with Structural Analogs

Quinazoline derivatives are widely explored in medicinal chemistry due to their kinase-inhibitory properties. Below is a detailed comparison of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol with structurally similar compounds.

Table 1: Key Structural Analogs and Their Properties

Impact of Substituents on Pharmacological Properties

- Halogen Substitutions: The 4-bromo-2-fluoro group in the target compound enhances binding to kinase ATP pockets through hydrophobic interactions, contributing to its nanomolar potency . Replacement with 3-chloro-4-fluoro (Compound 20) reduces VEGF RTK activity but retains EGFR inhibition, likely due to altered steric effects .

Oxygen-Containing Groups :

Side-Chain Modifications :

生物活性

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol, also known as its hydrochloride form, is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that contributes to its pharmacological properties, particularly in cancer treatment and enzyme inhibition.

- Molecular Formula : C15H12BrClFN3O2

- Molecular Weight : 400.63 g/mol

- CAS Number : 932016-10-9

The biological activity of this compound primarily revolves around its interaction with various biological targets, including kinases involved in cancer proliferation. Quinazoline derivatives are known to act as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are crucial in the signaling pathways of many cancers.

Antiproliferative Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound this compound has shown promising results in inhibiting cancer cell growth:

| Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |

|---|---|---|---|

| HepG2 | 8.3 | Afatinib | 1.40 |

| MCF7 | 0.91 | Afatinib | 2.63 |

| PC3 | 0.91 | Afatinib | 2.62 |

These results indicate that the compound exhibits a higher potency compared to the reference drug afatinib, particularly against HepG2 cells, which are representative of liver cancer.

Inhibition of Kinases

The compound has been evaluated for its inhibitory activity against EGFR, showing an IC50 value of approximately 3.2 nM. This represents a significant selectivity over other kinases, indicating its potential for targeted cancer therapy:

| Kinase Target | IC50 (nM) |

|---|---|

| EGFR | 3.2 |

| Other Kinases | >2000 |

This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors.

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) : Research has indicated that modifications at the 4-position of the phenyl ring significantly influence the biological activity of quinazoline derivatives. For instance, the introduction of halogen substituents enhances binding affinity to the active site of EGFR, leading to improved antiproliferative effects .

- Molecular Docking Studies : Molecular docking simulations have revealed that the compound forms critical hydrogen bonds with key residues in the EGFR active site, which stabilizes its binding and enhances its inhibitory potential .

- Comparative Studies : In comparative studies with other quinazoline derivatives, this compound has shown superior efficacy against specific cancer cell lines, suggesting it could serve as a lead compound for further development in anticancer therapies .

常见问题

Advanced Research Question: How can computational modeling resolve contradictions in reaction yields reported across different synthetic routes?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) can model transition states to identify energy barriers in competing pathways. For example, ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions, reducing trial-and-error approaches . Coupling this with machine learning (e.g., Bayesian optimization) can prioritize high-yield synthetic routes while accounting for steric effects from the bromo-fluorophenyl substituent .

Basic Research Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 4.0 ppm) and aromatic protons (δ 7.3–8.8 ppm) .

- X-ray crystallography : Resolves spatial arrangement; the methanol monosolvate structure of a related analog (4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol) confirms hydrogen bonding between the hydroxyl group and solvent .

- LCMS : Validates molecular weight (m/z 378.1 [M+1]⁺) and detects impurities .

Advanced Research Question: How can NMR crystallography address discrepancies in proton assignment for complex quinazoline derivatives?

Methodological Answer: Combining solid-state NMR with X-ray diffraction refines proton positions in polymorphic forms. For example, dynamic nuclear polarization (DNP) enhances sensitivity for low-abundance hydroxyl protons, while DFT-based NMR chemical shift predictions validate experimental assignments .

Basic Research Question: What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

- Column chromatography : Silica gel with EtOAc/heptane gradients effectively separates polar byproducts .

- Recrystallization : Methanol or ethanol/water mixtures exploit solubility differences in the hydroxyl-containing quinazoline core.

Advanced Research Question: How can membrane separation technologies improve scalability for industrial research?

Methodological Answer: Nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) can separate the compound (MW 396.96 g/mol) from smaller impurities. Continuous-flow systems coupled with real-time HPLC monitoring enhance throughput .

Basic Research Question: What in vitro assays are suitable for evaluating its kinase inhibition potential?

Methodological Answer:

- EGFR/VEGFR kinase assays : Fluorogenic peptide substrates quantify IC₅₀ values.

- Cellular proliferation assays : Use A549 (lung cancer) or HCT116 (colon cancer) lines to measure anti-proliferative effects.

Advanced Research Question: How do substituent modifications (e.g., bromo vs. chloro) alter binding kinetics in kinase inhibition?

Methodological Answer: Free-energy perturbation (FEP) simulations map substituent effects on binding affinity. For example, bromo groups may enhance hydrophobic interactions in ATP-binding pockets, while fluorine improves bioavailability via reduced metabolic clearance .

Basic Research Question: How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Analytical monitoring : Track decomposition via HPLC-UV at 254 nm.

Advanced Research Question: What mechanistic insights explain pH-dependent degradation of the hydroxyl group?

Methodological Answer: Hydroxyl protonation/deprotonation (pKa ~9–10) influences oxidative stability. Accelerated stability testing under buffered conditions (pH 1–13) with LC-MS/MS identifies degradation pathways, such as quinazoline ring oxidation or methoxy demethylation .

Basic Research Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple labs using standardized protocols.

- Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to rule out nonspecific binding.

Advanced Research Question: What statistical frameworks address variability in high-throughput screening data?

Methodological Answer: Robust regression models (e.g., Huber loss) minimize outlier effects, while hierarchical Bayesian analysis quantifies inter-lab variability. Design of experiments (DoE) matrices optimize assay conditions to reduce noise .

Basic Research Question: What synthetic precursors are critical for derivatizing this compound?

Methodological Answer:

- 4-Chloro-6,7-dimethoxyquinazoline : Key intermediate for amine substitutions .

- 4-Bromo-2-fluoroaniline : Ensures regioselective coupling to the quinazoline core.

Advanced Research Question: How can late-stage functionalization diversify the quinazoline scaffold?

Methodological Answer: Photoredox catalysis enables C–H functionalization at the 7-hydroxy position. For example, iridium-based catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) mediate cross-dehydrogenative coupling with aryl boronic acids .

Basic Research Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

Advanced Research Question: How can green chemistry principles minimize waste in large-scale synthesis?

Methodological Answer: Solvent recovery systems (e.g., rotary evaporation with cold traps) reduce EtOAc waste. Catalytic methods (e.g., enzyme-mediated amination) lower E-factor values .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。